2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid
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Overview
Description
2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid is a chemical compound with the molecular formula C6H9NO4 It is an epoxide and a carboxylic acid, characterized by the presence of a carbamoyl group and a dimethyloxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyloxirane-2-carboxylic acid with a carbamoylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, amines, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyloxirane-2-carboxylic acid
- 2-Oxiranecarboxylic acid, 2-ethyl-3,3-dimethyl-
- 2-Heptyl-3,3-dimethyl-oxirane-2-carboxylic acid
Uniqueness
2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid is unique due to the presence of both a carbamoyl group and an oxirane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
89464-55-1 |
---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-carbamoyl-3,3-dimethyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-5(2)6(11-5,3(7)8)4(9)10/h1-2H3,(H2,7,8)(H,9,10) |
InChI Key |
NAHUMNYPIRUVQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C(=O)N)C(=O)O)C |
Origin of Product |
United States |
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